molecular formula C6H9BrN2 B6236058 4-bromo-2-ethyl-5-methyl-1H-imidazole CAS No. 1539511-57-3

4-bromo-2-ethyl-5-methyl-1H-imidazole

Cat. No.: B6236058
CAS No.: 1539511-57-3
M. Wt: 189.05 g/mol
InChI Key: CQQXUSJXRURWPC-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-5-methyl-1H-imidazole is a substituted imidazole derivative characterized by a bromine atom at position 4, an ethyl group at position 2, and a methyl group at position 5 on the imidazole ring. Imidazoles are heterocyclic aromatic compounds with two nitrogen atoms in the ring, making them versatile in pharmaceuticals, agrochemicals, and coordination chemistry. The bromine substituent enhances electrophilicity and reactivity, while alkyl groups (ethyl and methyl) influence solubility and steric effects.

Properties

CAS No.

1539511-57-3

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

4-bromo-2-ethyl-5-methyl-1H-imidazole

InChI

InChI=1S/C6H9BrN2/c1-3-5-8-4(2)6(7)9-5/h3H2,1-2H3,(H,8,9)

InChI Key

CQQXUSJXRURWPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)C)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-ethyl-5-methyl-1H-imidazole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,2-diaminobenzene with ethyl acetoacetate in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 4-substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

Scientific Research Applications

4-Bromo-2-ethyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 4-bromo-2-ethyl-5-methyl-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and other substituents can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and key properties of 4-bromo-2-ethyl-5-methyl-1H-imidazole with structurally related imidazole derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
4-Bromo-2-ethyl-5-methyl-1H-imidazole Br (4), C₂H₅ (2), CH₃ (5) 203.06 (calc.) Potential ligand, intermediate -
5-Bromo-4-methyl-1H-imidazole Br (5), CH₃ (4) 161.00 Intermediate in drug synthesis
4-Bromo-2-methyl-5-nitro-1H-imidazole Br (4), CH₃ (2), NO₂ (5) 206.00 High reactivity due to nitro group
5-Bromo-2-methyl-1H-benzimidazole Br (5), CH₃ (2), fused benzene 211.06 Antifungal/antimicrobial applications
Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate Br (2), C₂H₅ (1), CH₃ (5), COOEt (4) 275.12 Lipophilic ester derivative; synthetic intermediate

Key Observations :

  • Substituent Position Effects : Bromine at position 4 (target compound) vs. position 5 (5-bromo-4-methyl-1H-imidazole) alters electronic distribution, affecting electrophilic substitution patterns .
  • Functional Group Impact : The nitro group in 4-bromo-2-methyl-5-nitro-1H-imidazole increases reactivity for nucleophilic attacks, whereas the ethyl ester in enhances lipophilicity for membrane permeability .
  • Ring Modifications : Benzannulation (e.g., 5-bromo-2-methyl-1H-benzimidazole) introduces extended conjugation, improving UV absorption and binding affinity in biological systems .

Biological Activity

4-Bromo-2-ethyl-5-methyl-1H-imidazole is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure, characterized by a bromine atom and ethyl and methyl substituents, enhances its potential as a bioactive molecule. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-bromo-2-ethyl-5-methyl-1H-imidazole typically involves cyclization reactions starting from suitable precursors. A common method is the reaction of 4-bromo-1,2-diaminobenzene with ethyl acetoacetate in the presence of a dehydrating agent, leading to the formation of the imidazole ring. Industrial production may utilize continuous flow reactors to enhance yield and purity while minimizing environmental impact.

Antimicrobial and Anticancer Properties

Research indicates that 4-bromo-2-ethyl-5-methyl-1H-imidazole exhibits antimicrobial and anticancer activities. In particular, its derivatives have been shown to disrupt tubulin polymerization, which is crucial for cell division in cancer cells. This mechanism was observed in studies involving various cancer cell lines, where compounds similar to 4-bromo derivatives demonstrated low nanomolar IC50 values, indicating potent antiproliferative effects .

The biological effects of 4-bromo-2-ethyl-5-methyl-1H-imidazole are likely mediated through interactions with specific enzymes or receptors. For instance, it may act similarly to thiamazole (methimazole), an antithyroid agent, by inhibiting thyroid peroxidase activity. This inhibition prevents the iodination of tyrosine residues in thyroglobulin, thereby reducing thyroid hormone levels. Such actions can lead to therapeutic effects in conditions like hyperthyroidism.

Comparative Analysis

To understand the uniqueness of 4-bromo-2-ethyl-5-methyl-1H-imidazole, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
4-Bromo-1H-imidazoleStructureModerate antimicrobial properties
2-Ethyl-1H-imidazoleStructureLimited anticancer activity
5-Methyl-1H-imidazoleStructureAntimicrobial but less potent than 4-bromo derivative

The presence of the bromine atom and specific alkyl groups in 4-bromo-2-ethyl-5-methyl-1H-imidazole enhances its lipophilicity and reactivity compared to its analogs, potentially leading to improved biological activity.

Study on Antiproliferative Effects

A significant study evaluated a series of imidazole derivatives against various cancer cell lines. The results showed that compounds related to 4-bromo-2-ethyl-5-methyl-1H-imidazole had remarkable antiproliferative activity with IC50 values ranging from 6 to 24 nM across different cell lines. The study highlighted the importance of substituent positions on the imidazole ring in modulating biological activity .

Mechanistic Insights

In another study focusing on the mechanism of action, researchers utilized cell cycle analysis and tubulin polymerization assays to demonstrate that the compound inhibits mitotic spindle formation by disrupting tubulin dynamics. This mechanism is critical for understanding how such compounds can be developed into effective cancer therapies .

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